

Gas chromatography-mass spectrometry (GC/MS) of N-methylaniline derivatives

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Compound of Interest

Compound Name: 3-Methoxy-N-methylaniline

Cat. No.: B077206

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An Application Note on the Gas Chromatography-Mass Spectrometry (GC/MS) of N-methylaniline Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-methylaniline and its derivatives are organic compounds utilized as intermediates and solvents in the manufacturing of dyes, agrochemicals, and other organic products.[1] They are also used as rubber accelerators in industrial production.[2] Due to their potential toxicity, which can affect the nervous and immune systems and cause liver and kidney damage, sensitive and reliable analytical methods are crucial for their detection and quantification in various matrices, including environmental, biological, and industrial samples.[1][2] Gas chromatography coupled with mass spectrometry (GC/MS) is a powerful and widely adopted technique for this purpose, offering high resolution and sensitivity.[3]

This document provides detailed protocols and application notes for the analysis of N-methylaniline and its derivatives using GC/MS, covering sample preparation from different matrices, instrumental parameters, and data analysis.

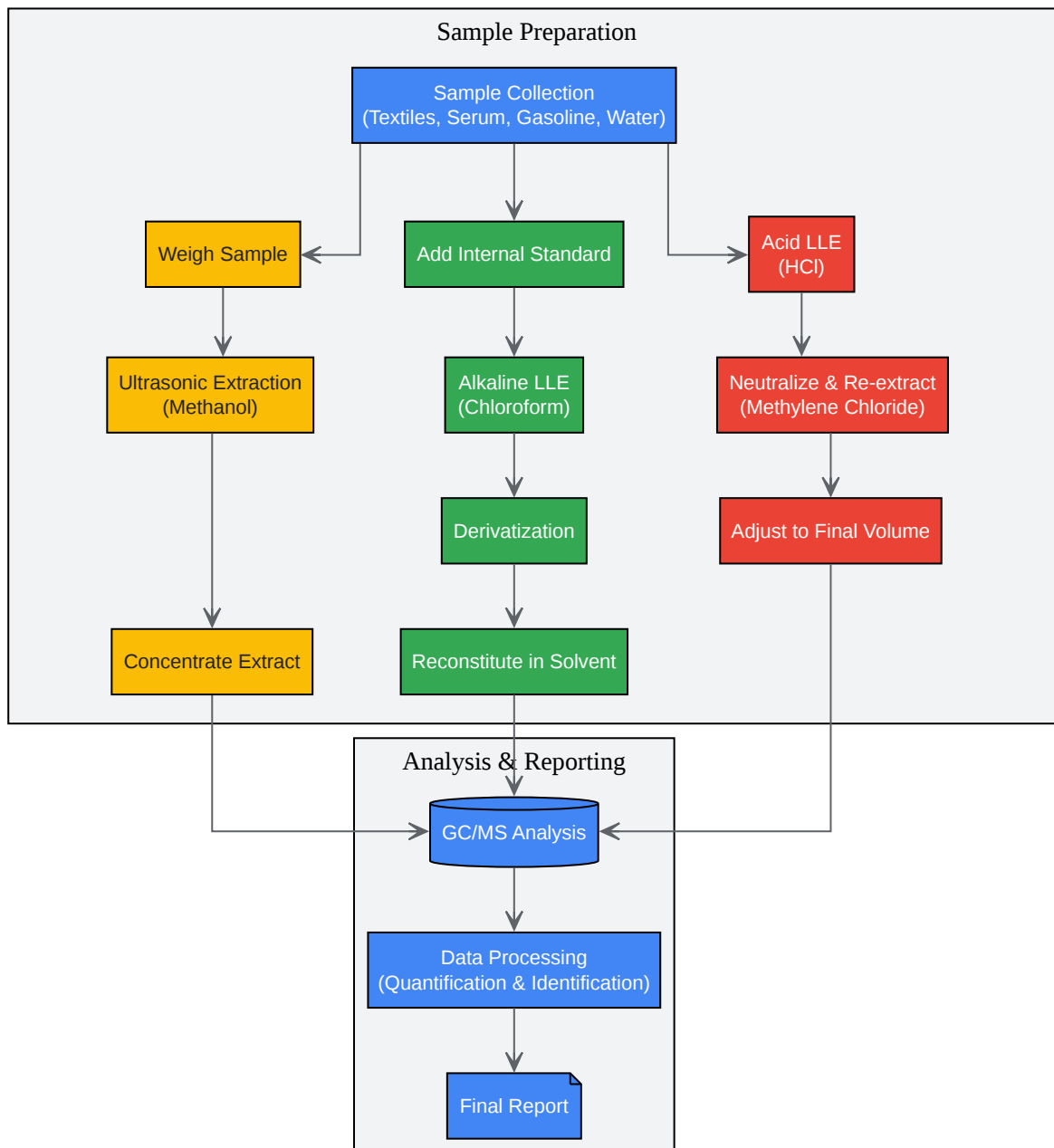
Principle of Analysis

The analysis of N-methylaniline derivatives by GC/MS involves three primary stages:

- **Sample Preparation:** The target analytes are extracted from the sample matrix. This step is critical and varies depending on the matrix. Common techniques include ultrasonic extraction for solid samples, liquid-liquid extraction (LLE) for aqueous and fuel samples, and specialized LLE with a derivatization step for biological samples to improve the chromatographic properties of the analytes.[\[2\]](#)[\[3\]](#)[\[4\]](#)
- **GC Separation:** The extracted sample is injected into a gas chromatograph. The volatile derivatives are separated based on their boiling points and interaction with the stationary phase of a capillary column, such as a DB-5MS.[\[2\]](#)
- **MS Detection and Quantification:** As the separated compounds elute from the GC column, they enter the mass spectrometer. They are ionized, typically by electron ionization (EI), fragmented, and detected. The mass spectrometer provides both qualitative data (from the mass spectrum fragmentation pattern) and quantitative data (by measuring the abundance of characteristic ions). For enhanced sensitivity, Selected Ion Monitoring (SIM) is often employed.[\[3\]](#)[\[4\]](#)

Experimental Workflow

The general workflow for the GC/MS analysis of N-methylaniline derivatives is outlined below.



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Caption: General experimental workflow for GC/MS analysis of N-methylaniline derivatives.

Experimental Protocols

Protocol 1: Analysis in Solid Matrices (e.g., Textiles, Leather)

This protocol is adapted from a method for detecting N-methylaniline in textile products.^[2]

- Sample Preparation:
 - Cut a representative sample into pieces smaller than 5mm x 5mm.
 - Weigh 1.0g of the sample into a 100mL conical flask.
 - Add a suitable amount of methanol and perform ultrasonic extraction for 30 minutes.
 - Filter the extract into a 50mL volumetric flask.
 - Perform a second ultrasonic extraction on the residue with methanol for 10 minutes.
 - Combine the filtrates and concentrate them to near dryness using a rotary evaporator.
 - Reconstitute the residue in 1.0 mL of methanol for GC/MS analysis.^[2]

Protocol 2: Analysis in Biological Matrices (e.g., Serum)

This protocol describes the quantification of aniline in serum using N-methylaniline as an internal standard and a derivatization step.^[5]

- Sample Preparation:
 - To 1 mL of serum, add the internal standard (N-methylaniline).
 - Make the solution alkaline with sodium hydroxide (NaOH).
 - Extract the aniline and internal standard using chloroform.
 - Evaporate the chloroform extract to dryness.

- Add 50 μL of 4-carbethoxyhexafluorobutyl chloride to the residue to derivatize the analytes.[\[3\]](#)[\[5\]](#)
- Evaporate the excess derivatizing reagent.
- Reconstitute the final residue in 50 μL of ethyl acetate for injection into the GC/MS.[\[3\]](#)[\[5\]](#)

Protocol 3: Analysis in Fuel Matrices (e.g., Gasoline, Diesel)

This method is designed for determining various methyl aniline compounds in gasoline.[\[4\]](#)

- Sample Preparation:
 - Perform a liquid-liquid extraction on the sample using a 10% hydrochloric acid (HCl) solution to extract the methyl aniline compounds into the acidic aqueous phase.[\[4\]](#)[\[6\]](#)
 - Separate the acidic phase and add a base (e.g., NaOH) to neutralize it.
 - Re-extract the neutralized solution with methylene chloride to transfer the methyl aniline compounds back into an organic phase.[\[6\]](#)
 - The methylene chloride extract is then ready for GC/MS analysis.

GC/MS Instrumentation and Parameters

The following table outlines typical instrumental parameters for the analysis of N-methylaniline derivatives.

Parameter	Setting	Reference
Gas Chromatograph	Agilent 7890 or equivalent	[2]
GC Column	DB-5MS (30.0m x 0.25mm x 0.25µm) or equivalent	[2][4]
Carrier Gas	High-purity Helium (>99.999%)	[2]
Inlet Temperature	250°C	[2]
Injection Volume	1.0 µL	[2]
Oven Program	Initial 60°C, ramp 25°C/min to 300°C, hold for 5.0 min	[2]
Mass Spectrometer	Agilent 5977B or equivalent	[2]
Ion Source	Electron Ionization (EI) at 70eV	[2]
Ion Source Temp.	250°C	[2]
Quadrupole Temp.	150°C	[2]
GC/MS Interface Temp.	300°C	[2]
Detection Mode	Selected Ion Monitoring (SIM) or Full Scan	[4]

Data Presentation and Performance

The performance of GC/MS methods for N-methylaniline derivatives is characterized by excellent linearity, recovery, and precision.

Quantitative Performance Data

Parameter	Matrix	Value	Reference
Linearity (R^2)	Textiles	> 0.999	[2]
Serum	0.5 - 25.0 mg/L range	[5]	
Gasoline	0.9995 - 1.0000	[4]	
Recovery	Leather	91.4% - 98.7%	[2]
Gasoline	85% - 103%	[4]	
Precision (%RSD)	Leather	5.79% - 7.89%	
Serum	Within-run: 3.8%, Between-run: 5.8%	[5]	
Gasoline	< 2.5%	[4]	
Limit of Detection	Serum (Aniline)	0.1 mg/L	[5]
Gasoline	1.0 mg/L	[4]	

Characteristic Mass Fragments

Selected Ion Monitoring (SIM) mode enhances sensitivity by focusing on specific mass-to-charge (m/z) ratios characteristic of the target compounds.

Compound / Derivative	Characteristic Ions (m/z)	Reference
Methyl aniline compounds	107, 120	[4]
Aniline (derivatized)	343 (Molecular Ion)	[5]
N-methylaniline (derivatized, as IS)	357 (Molecular Ion)	[5]
Aniline (underivatized)	93 (Quantitative), 65, 66	[7]

Conclusion

Gas Chromatography-Mass Spectrometry provides a robust, sensitive, and reliable framework for the analysis of N-methylaniline and its derivatives across diverse and complex matrices. The specific sample preparation protocol must be carefully selected based on the matrix to ensure efficient extraction and minimize interferences. The methods detailed, including ultrasonic extraction, liquid-liquid extraction, and derivatization, combined with optimized GC/MS parameters, yield high-quality quantitative data suitable for regulatory monitoring, quality control in manufacturing, and research in toxicology and drug development.

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